6,7,8,9-Tetrahydro-Carvedilol

Übersicht

Beschreibung

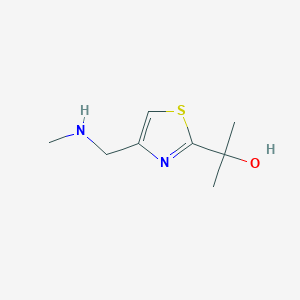

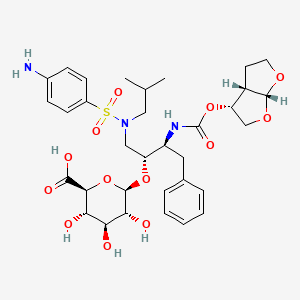

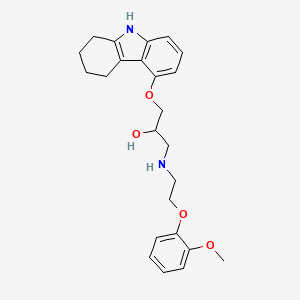

6,7,8,9-Tetrahydro Carvedilol is a compound with the molecular formula C24H30N2O4 and a molecular weight of 410.51 . It is related to Carvedilol, which is a non-selective beta-adrenergic antagonist used to treat mild to severe chronic heart failure, hypertension, and left ventricular dysfunction following myocardial infarction .

Synthesis Analysis

The synthesis of Carvedilol, which 6,7,8,9-Tetrahydro Carvedilol is related to, has been improved by screening different solvents and bases using R software . The preparation of Carvedilol involves the reaction of 4-hydroxy carbazole with epichlorohydrin, which is then treated with 2-(2-methoxyphenoxy)ethanamine .Molecular Structure Analysis

The molecular structure of 6,7,8,9-Tetrahydro Carvedilol is represented by the formula C24H30N2O4 .Wissenschaftliche Forschungsanwendungen

Diabetesbehandlung

Carbazolderivate, wie z. B. 6,7,8,9-Tetrahydro-Carvedilol, haben in der pharmazeutischen Chemie aufgrund ihrer breiten Palette an biologischen und pharmakologischen Eigenschaften große Aufmerksamkeit erlangt {svg_1}. Sie haben sich gezeigt, dass sie oxidativen Stress reduzieren, die adrenerge Hyperaktivierung blockieren, Schäden an Pankreaszellen verhindern und den Kohlenhydratstoffwechsel modulieren {svg_2}. Diese Eigenschaften machen sie potenziell nützlich bei der Behandlung von Diabetes {svg_3}.

Herz-Kreislauf-Erkrankungen

Carvedilol ist ein nicht-selektiver Blocker von α- und β-adrenergen Rezeptoren, der klinisch zur Behandlung von Herz-Kreislauf-Erkrankungen wie Bluthochdruck, ischämischer Herzkrankheit und Herzinsuffizienz eingesetzt wird {svg_4}. Als Derivat von Carvedilol kann this compound ähnliche Anwendungen haben.

Pädiatrische Anwendung

Carvedilol ist ein "off-label"-β-Blocker-Medikament zur Behandlung von Herz-Kreislauf-Erkrankungen bei Kindern {svg_5}. Angesichts seiner Ähnlichkeit mit Carvedilol könnte this compound potenziell in ähnlichen pädiatrischen Anwendungen eingesetzt werden.

Verbesserung der Löslichkeit

Carvedilol ist ein schlecht wasserlösliches Medikament {svg_6}. Forscher haben neue Carvedilol-geätzte Halloysite-Nanoröhren (HNTs)-Verbundstoffe synthetisiert, um die Löslichkeit und die Auflösungsgeschwindigkeit zu verbessern {svg_7}. Es ist möglich, dass ähnliche Techniken auf this compound angewendet werden könnten, um seine Löslichkeit zu verbessern.

Arzneimittel-Abgabesysteme

Die verbesserte Löslichkeit und Auflösungsgeschwindigkeit von Carvedilol durch die Verwendung von Halloysite-Nanoröhren (HNTs)-Verbundstoffen deutet auf potenzielle Anwendungen in Arzneimittel-Abgabesystemen hin {svg_8}. Ähnliche Arzneimittel-Abgabesysteme könnten potenziell unter Verwendung von this compound entwickelt werden.

Kommerzielle Produktion

This compound wird von Pharmaunternehmen kommerziell hergestellt und verkauft {svg_9}. Dies deutet auf seine potenzielle Verwendung in verschiedenen pharmazeutischen Anwendungen hin.

Wirkmechanismus

Target of Action

6,7,8,9-Tetrahydro Carvedilol, commonly known as Carvedilol, primarily targets adrenoceptors in the body. It is a nonselective beta-adrenergic antagonist and an alpha-1 adrenoceptor blocker . The S(-) enantiomer of Carvedilol is both a beta and alpha-1 adrenoceptor blocker, while the R(+) enantiomer is an alpha-1 adrenoceptor blocker .

Mode of Action

Carvedilol’s mechanism of action involves blocking various receptors in the body, including beta-1, beta-2, and alpha-1 receptors . By blocking alpha-1 receptors, Carvedilol lowers blood pressure more than most beta blockers . Beyond the blockade of beta 1-adrenoceptors, arrestin-biased signaling via beta 2-adrenoceptors is a molecular mechanism proposed to explain the survival benefits .

Biochemical Pathways

Carvedilol affects several biochemical pathways. The main pathways of Carvedilol metabolism include oxidation (ring & side chain), demethylation, and glucuronidation . Aromatic ring oxidation of Carvedilol creates two hydroxylated active metabolites, primarily by CYP2D6 . Side-chain oxidation leads to two hydroxylated inactive metabolites with CYP1A2 as the main catalyst . Demethylation of Carvedilol results in an active metabolite O-desmethylcarvedilol, catalyzed primarily by CYP2C9 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Carvedilol. For instance, the pH of the environment can affect the solubility and dissolution of Carvedilol . It exhibits a typical weak base pH-dependent solubility profile with high solubility at low pH and low solubility at high pH . This can impact the bioavailability of the drug and subsequently its therapeutic effect. Furthermore, the buffer species of the dissolution media may influence the solubility and consequently the percentage of Carvedilol released by forming Carvedilol salts of varying solubilities .

Safety and Hazards

Zukünftige Richtungen

Carvedilol, which 6,7,8,9-Tetrahydro Carvedilol is related to, continues to be widely used in clinics for treating heart failure, left ventricular dysfunction, and hypertension . It is suggested that early initiation of Carvedilol could prevent disease progression in patients with compensated cirrhosis and CSPH .

Biochemische Analyse

Biochemical Properties

6,7,8,9-Tetrahydro Carvedilol interacts with various enzymes and proteins. It’s metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 (but also, to a lesser extent, CYP2C9). These are followed by Phase II conjugating reactions (glucuronidation, hydrophilic for renal; sulfation, lipophilic for hepatic/biliary tract elimination) .

Cellular Effects

6,7,8,9-Tetrahydro Carvedilol has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It’s been shown that G proteins drive all detectable carvedilol signaling through β2ARs .

Molecular Mechanism

6,7,8,9-Tetrahydro Carvedilol exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . It’s been proposed that arrestin-biased signalling via β2-adrenoceptors is a molecular mechanism to explain the survival benefits .

Dosage Effects in Animal Models

The effects of 6,7,8,9-Tetrahydro Carvedilol vary with different dosages in animal models. For instance, in healthy conscious dogs, orally administered carvedilol at mean doses from 0.08 to 0.54 mg/kg given twice daily did not affect resting hemodynamics .

Metabolic Pathways

6,7,8,9-Tetrahydro Carvedilol is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it could also include any effects on metabolic flux or metabolite levels .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 6,7,8,9-Tetrahydro Carvedilol can be achieved through a multi-step process involving several reactions. The starting material for this synthesis is 2-naphthol, which undergoes several chemical transformations to yield the final product. The key steps in this synthesis pathway include the protection of the hydroxyl group, the formation of a tetrahydrofuran ring, and the reduction of the nitro group to an amine.", "Starting Materials": [ "2-naphthol", "2,3-epoxypropyltrimethylammonium chloride", "Sodium borohydride", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Palladium on carbon", "Hydrogen gas" ], "Reaction": [ "Step 1: Protection of the hydroxyl group in 2-naphthol using 2,3-epoxypropyltrimethylammonium chloride to form the corresponding ether.", "Step 2: Reduction of the nitro group in the protected compound using sodium borohydride to yield the corresponding amine.", "Step 3: Formation of a tetrahydrofuran ring by reacting the amine with sodium nitrite and hydrochloric acid.", "Step 4: Reduction of the nitro group in the tetrahydrofuran compound using sodium borohydride to yield the corresponding amine.", "Step 5: De-protect the hydroxyl group using sodium hydroxide to obtain the final product, 6,7,8,9-Tetrahydro Carvedilol.", "Step 6: Optional purification step using palladium on carbon and hydrogen gas to remove any impurities." ] } | |

CAS-Nummer |

1246820-73-4 |

Molekularformel |

C48H60N4O8 |

Molekulargewicht |

821.0 g/mol |

IUPAC-Name |

1-[2-(2-methoxyphenoxy)ethylamino]-3-(6,7,8,9-tetrahydro-5H-carbazol-4-yloxy)propan-2-ol |

InChI |

InChI=1S/2C24H30N2O4/c2*1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2*4-6,9-12,17,25-27H,2-3,7-8,13-16H2,1H3 |

InChI-Schlüssel |

NLPSTAJZEPSMTG-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)CCCC4)O |

Kanonische SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)CCCC4)O.COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)CCCC4)O |

Aussehen |

Beige to Pale Tan Solid |

melting_point |

116-119°C |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

1-[[2-(2-Methoxyphenoxy)ethyl]amino]-3-[(2,3,4,9-tetrahydro-1H-carbazol-5-yl)oxy]-2-propanol; |

Herkunft des Produkts |

United States |

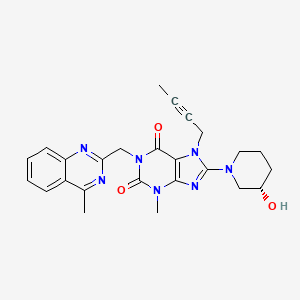

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester](/img/structure/B600880.png)